2-Bromo-5-formylbenzoic acid

Catalog No.
S898555
CAS No.
1289007-84-6
M.F
C8H5BrO3
M. Wt
229.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-formylbenzoic acid

CAS Number

1289007-84-6

Product Name

2-Bromo-5-formylbenzoic acid

IUPAC Name

2-bromo-5-formylbenzoic acid

Molecular Formula

C8H5BrO3

Molecular Weight

229.03 g/mol

InChI

InChI=1S/C8H5BrO3/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-4H,(H,11,12)

InChI Key

KXPWKTRXWVQFGM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C=O)C(=O)O)Br

Canonical SMILES

C1=CC(=C(C=C1C=O)C(=O)O)Br

2-Bromo-5-formylbenzoic acid is an organic compound with the molecular formula C₈H₅BrO₃ and a molar mass of approximately 229.0275 g/mol. It features a bromine atom at the second position and a formyl group at the fifth position of the benzoic acid structure. This compound is characterized by its aromatic ring, which contributes to its chemical reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry .

  • Organic synthesis

    The presence of a reactive aldehyde group (formyl) and a bromine atom suggests potential applications of 2-Bromo-5-formylbenzoic acid as a starting material for further organic synthesis. The aldehyde group can participate in various reactions like condensation reactions to create more complex molecules, while the bromine atom can be used for substitution reactions to introduce new functionalities ().

  • Medchem applications

    The combination of an aromatic ring, a formyl group, and a halogen atom is present in various bioactive molecules. Further research could explore the potential biological activity of 2-Bromo-5-formylbenzoic acid itself or its derivatives ().

Due to its functional groups. Notable reactions include:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to various derivatives.
  • Free Radical Bromination: The compound can undergo bromination reactions, further modifying the aromatic system.
  • Decarboxylation: Under specific conditions, it may lose a carboxylic acid group, yielding different products .

These reactions make 2-Bromo-5-formylbenzoic acid a versatile intermediate in organic synthesis.

The synthesis of 2-Bromo-5-formylbenzoic acid can be achieved through several methods:

  • Bromination of 5-Formylbenzoic Acid: This method involves the electrophilic bromination of 5-formylbenzoic acid using bromine or brominating agents.
  • Formylation of 2-Bromobenzoic Acid: Starting from 2-bromobenzoic acid, formylation can be performed using reagents such as formic acid or carbon monoxide under specific conditions.
  • Multi-step Synthetic Routes: More complex syntheses may involve multiple steps including oxidation and substitution reactions to introduce both the bromo and formyl functionalities .

2-Bromo-5-formylbenzoic acid finds applications in various fields:

  • Organic Synthesis: It serves as an important building block for synthesizing more complex organic molecules.
  • Pharmaceuticals: Potentially useful in drug development due to its reactivity and structural properties.
  • Material Science: May be utilized in the development of novel materials or polymers due to its aromatic nature .

Studies exploring the interactions of 2-Bromo-5-formylbenzoic acid with other molecules are essential for understanding its potential applications. Interaction studies typically focus on:

  • Reactivity with Biological Targets: Investigating how it interacts with enzymes or receptors could reveal therapeutic potentials.
  • Complex Formation: Understanding how it forms complexes with metal ions or other ligands can enhance its utility in catalysis or material science .

Similar Compounds: Comparison

Several compounds share structural similarities with 2-Bromo-5-formylbenzoic acid. Here’s a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
5-Bromo-2-formylbenzoic acidBromo group at position fiveDifferent substitution pattern
4-Bromo-3-formylbenzoic acidBromo group at position fourDifferent position of functional groups
3-Bromo-4-formylbenzoic acidBromo group at position threeVariation in reactivity

2-Bromo-5-formylbenzoic acid is unique due to its specific bromo and formyl positioning, which influences its chemical behavior and potential applications compared to these similar compounds .

The thermodynamic properties of 2-Bromo-5-formylbenzoic acid provide fundamental insights into its molecular behavior and stability under various conditions. This substituted benzoic acid derivative exhibits distinctive thermodynamic characteristics influenced by the presence of both electron-withdrawing bromine and formyl substituents [1].

Fundamental Thermodynamic Properties

The compound displays a molecular weight of 229.027 grams per mole with an exact mass of 227.942200 atomic mass units [1]. The density is reported as 1.8 ± 0.1 grams per cubic centimeter, indicating a relatively dense solid structure attributable to the heavy bromine atom and the compact aromatic framework [1]. This high density value is consistent with other brominated aromatic compounds and reflects the significant contribution of the bromine substituent to the overall molecular mass.

The boiling point of 2-Bromo-5-formylbenzoic acid is estimated at 375.7 ± 37.0 degrees Celsius at 760 millimeters of mercury pressure [1]. This elevated boiling point suggests strong intermolecular forces, likely arising from hydrogen bonding between carboxylic acid groups and dipole-dipole interactions involving the formyl group. The substantial boiling point elevation compared to unsubstituted benzoic acid (249 degrees Celsius) demonstrates the significant impact of the bromine and formyl substituents on the compound's volatility characteristics.

Phase Transition Behavior

The melting point of 2-Bromo-5-formylbenzoic acid has been experimentally determined to be 183-185 degrees Celsius [2]. This relatively high melting point indicates strong crystal lattice forces and suggests that the compound exists as a well-ordered crystalline solid at room temperature. The narrow melting point range indicates good purity and crystalline structure consistency in typical synthetic preparations.

The flash point is reported as 181.0 ± 26.5 degrees Celsius [1], which is particularly relevant for handling and storage considerations. This temperature represents the lowest point at which the compound can form an ignitable mixture with air, providing important safety information for laboratory and industrial applications. The vapor pressure at 25 degrees Celsius is extremely low (0.0 ± 0.9 millimeters of mercury) [1], confirming minimal volatility at ambient temperatures and indicating that the compound will not readily evaporate under normal storage conditions.

Estimated Thermodynamic Functions

Based on structural analogies with related brominated and formylated benzoic acid derivatives, the standard enthalpy of formation is estimated to range from -350 to -400 kilojoules per mole [3]. This negative value indicates that the compound is thermodynamically stable relative to its constituent elements. The presence of both bromine and formyl groups contributes to this stability through their electron-withdrawing effects, which stabilize the aromatic system.

The standard Gibbs energy of formation is estimated between -280 to -320 kilojoules per mole, derived from the enthalpy values using established thermodynamic correlations [3]. This parameter indicates the compound's spontaneous formation tendency under standard conditions. The standard entropy is predicted to fall within 170 to 200 joules per mole per Kelvin, reflecting the molecular complexity introduced by the substituents while maintaining the rigid aromatic framework.

Heat capacity values are estimated at 150 to 180 joules per mole per Kelvin, consistent with similar substituted aromatic compounds [3]. The enthalpy of sublimation is projected to be 80 to 100 kilojoules per mole, typical for substituted benzoic acids, while the enthalpy of fusion is estimated at 15 to 25 kilojoules per mole based on the observed melting point and molecular structure considerations.

Solubility Characteristics in Organic Media

The solubility behavior of 2-Bromo-5-formylbenzoic acid in various organic solvents reflects the compound's amphiphilic nature, combining hydrophilic carboxylic acid functionality with hydrophobic aromatic and halogen components. Understanding these solubility patterns is crucial for synthetic applications, purification procedures, and analytical methodologies.

Polar Protic Solvents

In methanol, 2-Bromo-5-formylbenzoic acid demonstrates good solubility [4]. The polar protic nature of methanol facilitates dissolution through hydrogen bonding interactions between the solvent and both the carboxylic acid and formyl functional groups. The hydroxyl group of methanol can act as both hydrogen bond donor and acceptor, creating favorable solvation environments for the compound's polar functionalities.

Ethanol exhibits similar solubility characteristics to methanol, providing good dissolution capacity for the compound. The slightly longer alkyl chain in ethanol compared to methanol does not significantly impair the solvation process, as the hydrogen bonding capability remains the dominant factor in determining solubility. Both methanol and ethanol are frequently employed as recrystallization solvents for this compound class due to their ability to dissolve the material at elevated temperatures while allowing controlled precipitation upon cooling.

Polar Aprotic Solvents

Dimethyl sulfoxide represents an exceptional solvent for 2-Bromo-5-formylbenzoic acid, providing highly favorable solubility characteristics. The sulfoxide group in dimethyl sulfoxide acts as a strong hydrogen bond acceptor, effectively solvating the carboxylic acid proton while the compound's aromatic system benefits from favorable dipole-dipole interactions with the polar solvent environment. This high solubility makes dimethyl sulfoxide particularly valuable for reaction media where complete dissolution is required.

Acetone provides moderate solubility for the compound, with the carbonyl group offering limited hydrogen bonding capability with the carboxylic acid functionality. The moderately polar nature of acetone allows for partial solvation, though the solubility is generally lower than in strongly polar protic or aprotic solvents. The solubility in acetone can be enhanced through temperature elevation or addition of small amounts of more polar co-solvents.

Chlorinated Solvents

Chloroform and dichloromethane both demonstrate good solubility characteristics for 2-Bromo-5-formylbenzoic acid. These halogenated solvents provide favorable interactions with the bromine substituent through halogen-halogen interactions and offer good solvation of the aromatic framework. The polarizable nature of these solvents creates suitable environments for dissolving compounds containing both aromatic and halogen functionalities.

The solubility in chlorinated solvents is particularly advantageous for extraction procedures and preparative separations, as these solvents often show complementary solubility patterns compared to aqueous or alcohol-based systems. However, the use of these solvents requires careful consideration of environmental and safety factors.

Low Polarity Solvents

Diethyl ether exhibits limited solubility for 2-Bromo-5-formylbenzoic acid due to its low polarity and limited hydrogen bonding capability. The ether oxygen can serve as a weak hydrogen bond acceptor, but this interaction is insufficient to effectively solvate the highly polar carboxylic acid functionality. This limited solubility can be exploited in selective extraction procedures where separation from less polar compounds is desired.

Hydrocarbon solvents such as hexane and petroleum ether show very poor solubility for the compound, as expected from polarity considerations. The absence of polar functional groups in these solvents provides no favorable interactions with the compound's polar functionalities, resulting in minimal dissolution even at elevated temperatures.

pH-Dependent Reactivity and Tautomeric Equilibria

The pH-dependent behavior of 2-Bromo-5-formylbenzoic acid encompasses both acid-base equilibria involving the carboxylic acid group and potential tautomeric transformations involving the formyl functionality. These equilibria significantly influence the compound's chemical reactivity, solubility characteristics, and biological activity.

Acid Dissociation Behavior

The carboxylic acid functionality of 2-Bromo-5-formylbenzoic acid exhibits enhanced acidity compared to unsubstituted benzoic acid due to the electron-withdrawing effects of both the bromine and formyl substituents. Based on structural comparisons with related compounds, the acid dissociation constant is estimated to fall within the range of 2.3 to 2.7 pKa units [5] [6].

The bromine substituent at the ortho position relative to the carboxyl group exerts a significant inductive electron-withdrawing effect, stabilizing the conjugate base anion through delocalization of negative charge [5]. Similarly positioned halogen substituents in related benzoic acid derivatives consistently demonstrate pKa reductions of 1.5 to 2.0 units compared to the parent benzoic acid (pKa 4.20) [7].

The formyl group at the meta position provides additional electron withdrawal through both inductive and resonance effects. The carbonyl functionality acts as a strong electron acceptor, further stabilizing the carboxylate anion and contributing to enhanced acidity . The combined effect of both substituents results in a compound with significantly enhanced acidic character compared to monosubstituted analogues.

pH-Dependent Solubility and Ionization

At physiological pH values (approximately 7.4), 2-Bromo-5-formylbenzoic acid exists predominantly in its ionized carboxylate form due to the low pKa value. This ionization dramatically increases water solubility through enhanced ionic interactions with the aqueous medium. The charged species exhibits significantly different partitioning behavior compared to the neutral form, with reduced lipophilicity and altered membrane permeability characteristics.

In acidic environments below the pKa, the compound exists primarily in its protonated, neutral form. This neutral species demonstrates higher lipophilicity and increased solubility in organic solvents, while showing reduced aqueous solubility. The pH-dependent equilibrium between these forms can be exploited for selective extraction and purification procedures.

Buffer systems containing the compound exhibit good buffering capacity in the pH range of 1.3 to 3.7 (pKa ± 1), making appropriately prepared solutions useful for maintaining specific pH conditions in chemical and biological applications. The buffering capacity is enhanced by the relatively low pKa value, which positions the buffering range in the acidic region where many organic reactions are conducted.

XLogP3

2.5

Dates

Last modified: 08-16-2023

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